molecular formula C10H12ClN3 B2805758 2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride CAS No. 1401319-29-6

2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride

Cat. No.: B2805758
CAS No.: 1401319-29-6
M. Wt: 209.68
InChI Key: PSXPPWAZXMCDDH-UHFFFAOYSA-N
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Description

2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride is a heterocyclic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure, which includes a cyclopropyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of o-phenylenediamine with a cyclopropyl carboxylic acid derivative, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted benzimidazole derivatives .

Scientific Research Applications

2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-methyl-1H-benzo[d]imidazol-6-amine: A similar compound with a methyl group instead of a cyclopropyl group.

    2-ethyl-1H-benzo[d]imidazol-6-amine: Another analog with an ethyl group.

Uniqueness

2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-cyclopropyl-3H-benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6;/h3-6H,1-2,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXPPWAZXMCDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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